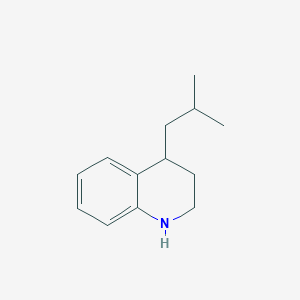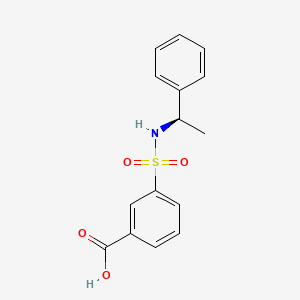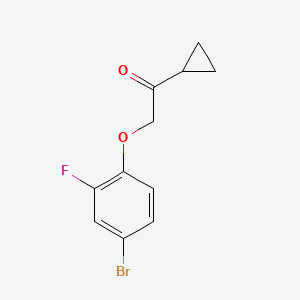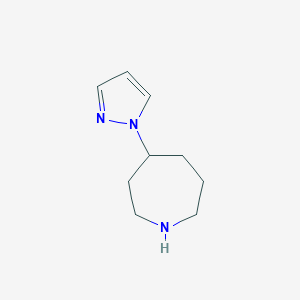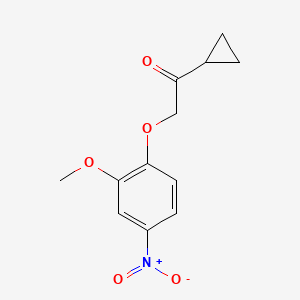
1-环丙基-2-(2-甲氧基-4-硝基苯氧基)乙酮
描述
1-Cyclopropyl-2-(2-methoxy-4-nitrophenoxy)ethanone is a useful research compound. Its molecular formula is C12H13NO5 and its molecular weight is 251.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Cyclopropyl-2-(2-methoxy-4-nitrophenoxy)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclopropyl-2-(2-methoxy-4-nitrophenoxy)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
生物催化性质: Wickerhamomyces subpelliculosus已被公认为用于还原各种酮(包括1-环丙基-2-(2-甲氧基-4-硝基苯氧基)乙酮)的优质全细胞生物催化剂。这种生物还原具有立体选择性,凸显了该化合物在制药应用中生产特定对映异构体的潜在用途(Bódai et al., 2016).
光催化活性: 研究表明,与1-环丙基-2-(2-甲氧基-4-硝基苯氧基)乙酮类似的化合物在暴露于光线下会发生分子内反应。例如,发现1-(2-甲氧基-5-硝基苯氧基)类似物会发生光环化,表明在光化学中具有潜在应用(Mutai et al., 1984).
化学合成和修饰: 该化合物的结构允许进行化学修饰,例如从类似的乙酮开始合成具有卤素或硝基的新型化合物。这些修饰对于创造具有潜在不同生物活性的新分子至关重要(Kwiecień & Szychowska, 2006).
在有机电子学中的潜力: 类似化合物(如环丙基(4-甲氧基苯基)苯甲醇)的自由基阳离子反应性和电子转移性质表明在有机电子学领域具有潜在应用。这些性质对于设计电子器件的新材料很重要(Bietti et al., 2006).
固液相平衡研究: 对类似硝基苯基乙酮的相平衡的研究可以深入了解1-环丙基-2-(2-甲氧基-4-硝基苯氧基)乙酮的物理性质。了解这些性质对于工业应用(包括材料加工和纯化)至关重要(Li et al., 2019).
属性
IUPAC Name |
1-cyclopropyl-2-(2-methoxy-4-nitrophenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5/c1-17-12-6-9(13(15)16)4-5-11(12)18-7-10(14)8-2-3-8/h4-6,8H,2-3,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVWSTTZGNNAGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])OCC(=O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


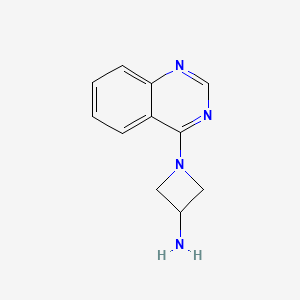
![3-(2-{[(Benzyloxy)carbonyl]amino}ethyl)benzoic acid](/img/structure/B7894701.png)
![tert-butyl N-[(5-chlorothiophen-2-yl)methyl]carbamate](/img/structure/B7894704.png)
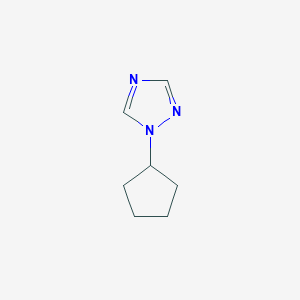
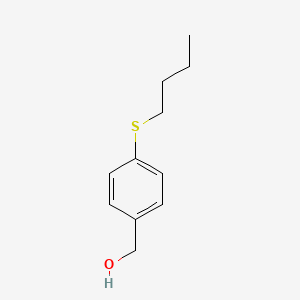

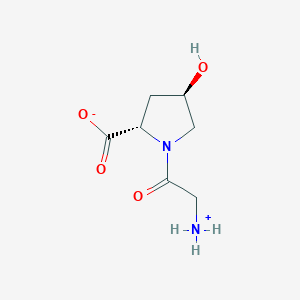
![N-[(quinolin-4-yl)methyl]oxan-4-amine](/img/structure/B7894731.png)
